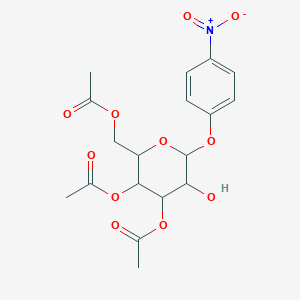
4-Nitrophenyl3,4,6-tri-O-acetyl-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is a pivotal compound extensively employed in the realm of biomedicine. It serves as a prime substrate for investigating the activity and specificity of enzymes involved in carbohydrate metabolism. The molecular formula of this compound is C18H21NO11, and it has a molecular weight of 427.36 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside typically involves the acetylation of 4-nitrophenyl β-D-galactopyranoside. The reaction conditions often include the use of acetic anhydride and a catalyst such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar acetylation reactions but on a larger scale. The process is optimized for yield and purity, ensuring that the final product meets the required specifications for biomedical applications.
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenyl β-D-galactopyranoside.
Oxidation and Reduction: The nitro group can be reduced to an amino group, and the compound can also participate in oxidation reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Major Products Formed
Hydrolysis: 4-Nitrophenyl β-D-galactopyranoside.
Reduction: 4-Aminophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside.
Scientific Research Applications
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is widely used in scientific research, particularly in the following areas:
Biochemistry: As a substrate to study enzyme kinetics and specificity, especially for enzymes involved in carbohydrate metabolism.
Medicine: Investigating the role of glycosides in various biological processes and potential therapeutic applications.
Industrial Applications: Used in the synthesis of other complex carbohydrates and glycosides.
Mechanism of Action
The compound exerts its effects primarily through its interaction with enzymes that hydrolyze glycosidic bonds. The 4-nitrophenyl group serves as a chromogenic reporter, allowing researchers to monitor enzyme activity by measuring the release of 4-nitrophenol, which absorbs light at a specific wavelength. This interaction helps in understanding the molecular targets and pathways involved in carbohydrate metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl β-D-galactopyranoside: Lacks the acetyl groups and is more susceptible to enzymatic hydrolysis.
4-Nitrophenyl 2,3,4,6-tetra-O-acetyl-β-D-galactopyranoside: Contains an additional acetyl group, which may affect its reactivity and interaction with enzymes.
Uniqueness
4-Nitrophenyl 3,4,6-tri-O-acetyl-b-D-galactopyranoside is unique due to its specific acetylation pattern, which provides a balance between stability and reactivity. This makes it an ideal substrate for studying enzyme activity and specificity in carbohydrate metabolism.
Properties
Molecular Formula |
C18H21NO11 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-hydroxy-6-(4-nitrophenoxy)oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C18H21NO11/c1-9(20)26-8-14-16(27-10(2)21)17(28-11(3)22)15(23)18(30-14)29-13-6-4-12(5-7-13)19(24)25/h4-7,14-18,23H,8H2,1-3H3 |
InChI Key |
OIIXOWIQJYONGM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)[N+](=O)[O-])O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


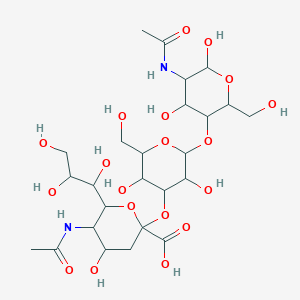
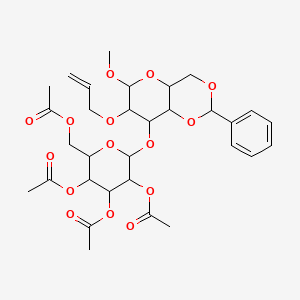
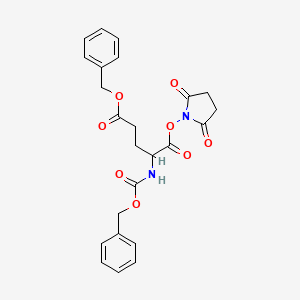
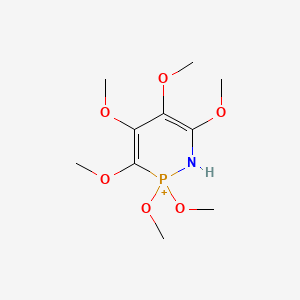
![Azanium;[5-(4-amino-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl hydrogen phosphate](/img/structure/B12323364.png)
![2-[(11E)-11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid;hydrochloride](/img/structure/B12323375.png)

![bis(propan-2-yl) ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate](/img/structure/B12323379.png)
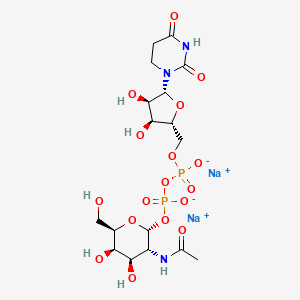
![[3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-3,4-dihydro-2H-pyran-2-yl]methoxy-tert-butyl-dimethylsilane](/img/structure/B12323383.png)
![trisodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B12323385.png)
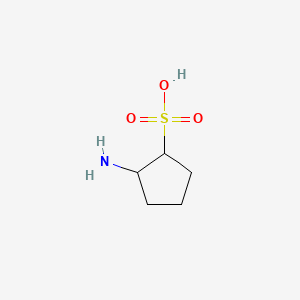
![2-acetamido-3-[2-[2-ethyl-N-(1-methoxypropan-2-yl)-6-methylanilino]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B12323405.png)
![4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B12323414.png)
